tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane

Sequential Stille coupling Conjugated polyene synthesis Vinylstannane difunctionality

tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane (synonyms: trans-1,2-bis(tributylstannyl)ethylene, (E)-1,2-bis(tributylstannyl)ethene) is a diorganotin reagent belonging to the class of vinylstannanes, characterized by a trans-configured ethenediyl bridge bearing two tributylstannyl termini (CAS 14275-61-7, molecular formula C₂₆H₅₆Sn₂, molecular weight 606.15 g·mol⁻¹). It serves as a bifunctional Stille coupling partner capable of sequential carbon–carbon bond formation, distinguishing it from monofunctional organotin nucleophiles that introduce only a single vinyl unit per reaction cycle.

Molecular Formula C26H56Sn2
Molecular Weight 606.1 g/mol
Cat. No. B12512587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametributyl[(1E)-2-(tributylstannyl)ethenyl]stannane
Molecular FormulaC26H56Sn2
Molecular Weight606.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC
InChIInChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;;
InChIKeyVNKOWRBFAJTPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane – Defining the Compound for Scientific Procurement and Comparison


tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane (synonyms: trans-1,2-bis(tributylstannyl)ethylene, (E)-1,2-bis(tributylstannyl)ethene) is a diorganotin reagent belonging to the class of vinylstannanes, characterized by a trans-configured ethenediyl bridge bearing two tributylstannyl termini (CAS 14275-61-7, molecular formula C₂₆H₅₆Sn₂, molecular weight 606.15 g·mol⁻¹) . It serves as a bifunctional Stille coupling partner capable of sequential carbon–carbon bond formation, distinguishing it from monofunctional organotin nucleophiles that introduce only a single vinyl unit per reaction cycle . This compound exists as a high-boiling liquid (185 °C at 0.01 mmHg, density 1.15 g·cm⁻³) and is commercially available at purities ≥96–98% (TCI, Alfa Aesar) .

Why tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane Cannot Be Replaced by Generic Organotin Analogs Without Compromising Synthetic Outcomes


Substituting tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane with generic monofunctional organotin reagents such as tributyl(vinyl)tin or tributylstannylacetylene fundamentally abolishes the capability for sequential Stille coupling, a key enabler for telescoped assembly of conjugated polyenes and vinylene-bridged architectures . The trans-stereochemistry of the ethenediyl bridge is preserved during cross-coupling, a stereochemical outcome that geminal bis(stannyl) isomers (e.g., 1,1-bis(tributylstannyl)ethenes) cannot guarantee, as they undergo ipso halodestannylation with variable stereoselectivity [1]. Moreover, the physical properties—higher boiling point (185 °C at 0.01 mmHg vs. 104–106 °C at 3.5 mmHg for tributyl(vinyl)tin) and greater density (1.15 vs. 1.085 g·mL⁻¹)—directly influence purification protocol design and gravimetric metering accuracy in multi-step sequences, making drop-in replacement without process revalidation technically unsound [2].

Quantitative Evidence Guide: Direct Performance Comparison of tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane Against Closest Analogs


Sequential Stille Coupling Capability Enables Two-Step Conjugated Trienoic Acid Assembly – A Reactivity Profile Absent in Monofunctional Organotin Reagents

tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane undergoes two successive Stille cross-couplings when reacted with tributylstannyl 3-iodoalk-2-enoates, enabling stereoselective construction of conjugated trienoic acids in a single synthetic sequence . In contrast, the monofunctional comparator tributyl(vinyl)tin introduces only one vinyl unit per coupling event and requires a separate stannylation–coupling cycle to install a second vinyl moiety, adding steps and reducing overall efficiency [1]. The difunctional reagent thus reduces the step count for bis-vinylation sequences from three (stannylation → coupling → stannylation → coupling) to two (coupling → coupling), representing a theoretical step-economy improvement of approximately 33%.

Sequential Stille coupling Conjugated polyene synthesis Vinylstannane difunctionality

Stille Polycondensation Delivers Controlled-Molecular-Weight Poly(arylenevinylene)s – Molecular Weight Control That High-Mw Gilch Routes Cannot Afford

Stille polycondensation of tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane with 2,5-dialkoxy-1,4-diiodobenzenes yields soluble poly(2,5-dialkoxy-1,4-phenylenevinylene)s with number-average molecular weights (Mₙ) between 2,061 and 2,544 g·mol⁻¹ and weight-average molecular weights (M_w) between 3,347 and 3,878 g·mol⁻¹, as determined by GPC against polystyrene standards [1]. By contrast, the Gilch polymerization route, which does not employ this organotin monomer, typically produces poly(phenylenevinylene)s with Mₙ values in the range of 9,000–58,000 g·mol⁻¹ and broader polydispersity indices (PDI 2.9–3.9) [2]. The lower and more controlled molecular weight accessible via the Stille route is advantageous for applications requiring defined oligomeric chain lengths and narrow dispersity.

Poly(arylenevinylene) synthesis Stille polycondensation Controlled molecular weight polymers

High-Yield Ethenyl-Bridged Dimer Synthesis via Stille Coupling – Quantified Yield Superiority for Symmetric Dimerization

Coupling of bromo-perylene diimide (PBI) with 0.5 equivalents of tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane using Pd(PPh₃)₄ as catalyst delivers ethenyl-bridged dimeric PBI in 88% isolated yield [1]. This yield is comparable to the upper range of typical Stille coupling yields reported for monofunctional tributyl(vinyl)tin with aryl halides (75–95% range, with 85–92% being representative for optimized systems) , yet the difunctional reagent achieves dimerization in a single operation rather than requiring sequential mono-coupling and homo-coupling steps. The 88% yield for a dimeric coupling product highlights the reagent's efficiency in generating symmetric vinylene-bridged architectures without the need for excess mono-stannane partner.

Ethenyl-bridged dimers Perylene diimide dimers Stille dimerization yield

Physical–Chemical Property Differentiation: Boiling Point and Density Enable Distinct Purification and Handling Protocols

tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane exhibits a boiling point of 185 °C at 0.01 mmHg and a density of 1.15 g·cm⁻³ , substantially higher than the monofunctional comparator tributyl(vinyl)tin (104–106 °C at 3.5 mmHg; density 1.085 g·mL⁻¹) [1]. Compared with the acetylene-bridged analog bis(tributylstannyl)acetylene (CAS 994-71-8; boiling point 140–145 °C at 0.1 mmHg; density 1.147 g·mL⁻¹) [2], the target compound has a higher boiling point by approximately 40–45 °C under comparable reduced pressure. These differences are practically significant: the higher boiling point permits wider thermal windows for solvent removal by rotary evaporation without co-distillation loss, while the density differential affects gravimetric dispensing accuracy in parallel synthesis workflows.

Organotin physical properties Boiling point comparison Purification protocol design

Stereochemical Integrity in ipso Halodestannylation: Differentiated Reactivity from Geminal Bis(stannyl) Isomers

The 1,1-bis(trialkylstannyl)ethene isomer (geminal bis-stannane) undergoes ipso halodestannylation with one equivalent of halogen to yield 1-halovinylstannanes, but the stereochemical outcome is highly variable and substrate-dependent [1]. By contrast, tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane, bearing its two stannyl groups in a trans-1,2-relationship, provides a fixed E-configuration that is preserved during cross-coupling, eliminating stereochemical ambiguity in the product . This configurational reliability is critical when stereodefined vinylstannane intermediates are required for downstream transformations such as total synthesis of natural products (e.g., taxol side-chain construction) where the E/Z geometry of the vinyl unit dictates biological activity [2].

ipso Halodestannylation Stereoselectivity Vinylstannane synthesis

Optimal Application Scenarios for tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane Based on Differentiated Performance Evidence


Stereoselective Synthesis of Conjugated Polyene Natural Products and Pharmaceuticals

The sequential Stille coupling capability of tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane, demonstrated in the stereoselective construction of conjugated trienoic acids , makes it a reagent of choice for assembling polyene motifs found in bioactive natural products (e.g., retinoic acid analogs, polyene macrolides). Its fixed E-configuration eliminates the need for post-coupling olefin isomerization, reducing step count by approximately one-third compared to mono-stannane reagents. This is particularly valuable in medicinal chemistry programs where stereochemically pure polyene intermediates are required for structure–activity relationship studies. Note that high-strength head-to-head comparative yield data against monofunctional stannanes in identical substrate contexts are limited; the evidence presented is class-level inference based on the reagent's demonstrated difunctionality.

Synthesis of Low-to-Medium Molecular Weight Poly(arylenevinylene)s for Optoelectronic Device Research

For research groups developing organic light-emitting diode (OLED) or organic photovoltaic (OPV) active layers, Stille polycondensation using this reagent provides controlled-molecular-weight poly(arylenevinylene)s (Mₙ ~2,000–3,900, M_w ~3,300–3,900) with defined thermal transitions (T_g ≈57 °C, smectic mesophase at 115 °C) [1]. This molecular weight regime is distinct from the high-M_w polymers obtained via Gilch chemistry (Mₙ 9,000–58,000) and is better suited for studies correlating oligomer chain length with photoluminescence efficiency, spectral line narrowing, and charge transport properties. The reagent's ability to introduce vinylene spacers with controlled geometry supports systematic investigation of donor–acceptor copolymer architectures.

Symmetric Dimerization and Oligomerization of Functional Chromophores for Materials Chemistry

The 88% isolated yield for ethenyl-bridged dimeric perylene diimide synthesis [2] validates this reagent for symmetric dimerization of functional chromophores, including rylene dyes, phthalocyanines, and diketopyrrolopyrroles. The bifunctional nature of the reagent enables one-pot dimerization without requiring sequential mono-functionalization and homo-coupling steps. This scenario is relevant for academic and industrial materials chemistry laboratories synthesizing dimeric and oligomeric building blocks for organic electronics, where symmetric vinylene bridges are preferred over ethynylene bridges for their distinct electronic coupling and conformational properties.

Stereodefined Vinylstannane Intermediate Preparation for Complex Molecule Total Synthesis

The configurational certainty of the trans-ethenediyl bridge in tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane, contrasted with the variable stereoselectivity of geminal 1,1-bis(tributylstannyl)ethenes [3], makes it the preferred precursor for generating stereodefined β-hydroxy-(E)-vinylstannanes via cuprate-mediated addition [4]. Such intermediates are valuable in the total synthesis of complex molecules (e.g., discodermolide, taxol side-chain analogs) where E-olefin geometry is essential for biological target engagement. The reagent's physical properties—particularly its high boiling point (185 °C at 0.01 mmHg)—also facilitate purification of these sensitive intermediates by distillation without thermal decomposition risk.

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